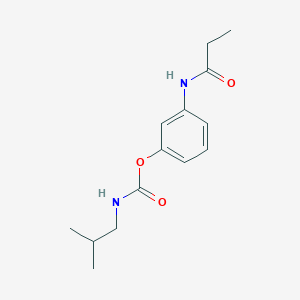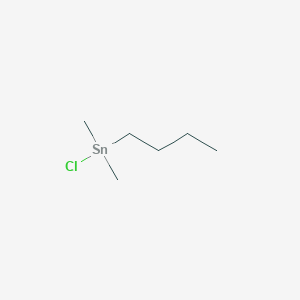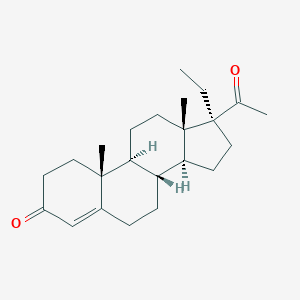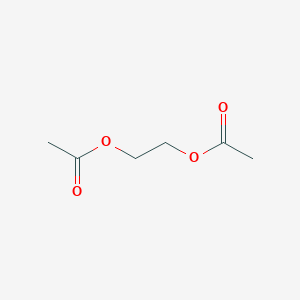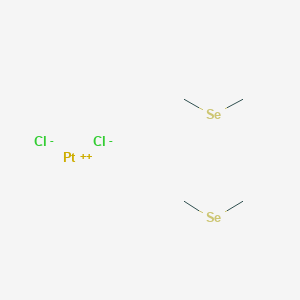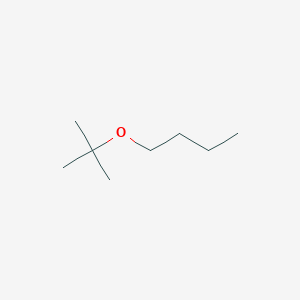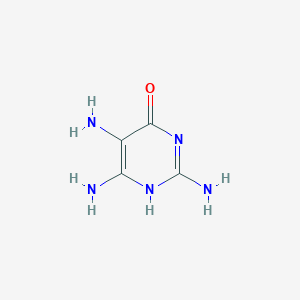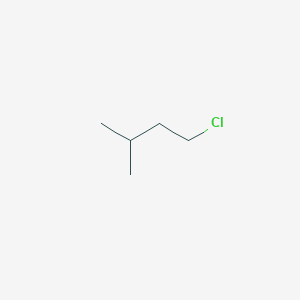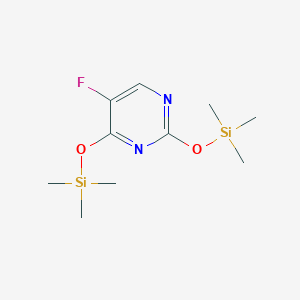
5-氟-2,4-双(三甲基硅烷基)氧基嘧啶
描述
5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine, also known as 5-F-TMP, is a pyrimidine-based compound with a wide range of applications in the fields of biochemistry, physiology, and chemical synthesis. Its unique properties make it a valuable tool for researchers in a variety of disciplines, and it has been used in numerous studies over the past few decades.
科学研究应用
化学合成
该化合物应用于生命科学、材料科学、化学合成、色谱、分析等多个研究领域 . 它经常被用作合成更复杂分子的结构单元 .
药物化学
该化合物的嘧啶部分表现出广泛的药理活性,并被用于药物化学中特权结构的设计 .
抗肿瘤剂
已知嘧啶衍生物(例如该化合物)表现出抗肿瘤活性 . 它们被用于开发新的抗肿瘤药物 .
抗菌剂
嘧啶衍生物也以其抗菌特性而闻名 . 该化合物可能用于开发新的抗菌药物 .
抗病毒剂
除了其抗菌特性外,该化合物作为嘧啶衍生物,还以其抗病毒活性而闻名 . 它可以用于开发新的抗病毒药物 .
抗纤维化化合物
作用机制
Target of Action
It is known to be an intermediate in the synthesis of certain compounds .
Mode of Action
It is used as an intermediate in chemical reactions, suggesting it interacts with other compounds to form new products .
Biochemical Pathways
As an intermediate, it likely participates in various chemical reactions, contributing to the formation of complex molecules .
Pharmacokinetics
As a chemical intermediate, its bioavailability and pharmacokinetic profile may vary depending on the final compound it contributes to forming .
Result of Action
As an intermediate, its primary role is likely in the synthesis of other compounds, and its direct effects on cells and molecules may be minimal .
Action Environment
Like many chemical compounds, its reactivity and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
(5-fluoro-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVQFVDWJDULDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169279 | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17242-85-2 | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017242852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O'-Bis(trimethylsilyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-bis(trimethylsilyl)-5-fluorouracil in medicinal chemistry?
A1: 2,4-Bis(trimethylsilyl)-5-fluorouracil is not a pharmacologically active compound. Instead, it serves as a vital building block in the synthesis of various 5-fluorouracil derivatives. [, , , , ] The trimethylsilyl groups enhance the reactivity of the molecule, facilitating the introduction of diverse substituents at the N1 and N3 positions of the uracil ring. These modifications aim to improve the pharmacological profile of the resulting 5-fluorouracil analogs, potentially enhancing their efficacy, bioavailability, or reducing side effects.
Q2: How does the structure of 2,4-bis(trimethylsilyl)-5-fluorouracil influence its reactivity?
A2: The presence of two bulky trimethylsilyl groups at the 2 and 4 positions of the uracil ring significantly enhances the nucleophilicity of the nitrogen atoms at positions 1 and 3. [, ] This increased nucleophilicity makes 2,4-bis(trimethylsilyl)-5-fluorouracil highly reactive towards electrophiles, allowing for the facile alkylation or acylation at these positions. [, ] This reactivity is crucial for the synthesis of a wide range of 5-fluorouracil derivatives.
Q3: Can you provide examples of 5-fluorouracil derivatives synthesized using 2,4-bis(trimethylsilyl)-5-fluorouracil?
A3: Research highlights the synthesis of various derivatives using 2,4-bis(trimethylsilyl)-5-fluorouracil as a starting material. These include alkoxyalkyl derivatives, [, ] acyclonucleoside derivatives, [] and ftorafur metabolites. [] These derivatives were investigated for their antitumor activity against various cancer cell lines, showcasing the potential of this synthetic strategy in drug discovery.
Q4: What are the key factors influencing the reactions involving 2,4-bis(trimethylsilyl)-5-fluorouracil?
A4: Studies indicate that reaction conditions like temperature, reactant ratio, and the nature of the electrophilic reagent (acylating or alkylating agent) play critical roles in determining the yield and selectivity of the desired product. [] For instance, higher temperatures and specific catalysts like tin(IV) chloride (SnCl4) are often employed to facilitate the reaction. [, ]
Q5: Are there any studies investigating the Structure-Activity Relationship (SAR) of 5-fluorouracil derivatives synthesized from 2,4-bis(trimethylsilyl)-5-fluorouracil?
A5: While the provided abstracts don't delve into specific SAR studies, they highlight the varying antitumor activity observed in the synthesized derivatives. [, , , ] This variation suggests that the nature and position of the substituents introduced at the N1 and N3 positions significantly impact the biological activity. Further research exploring SAR would be crucial for optimizing the design of more potent and selective 5-fluorouracil analogs.
Q6: What analytical techniques are used to characterize 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives?
A6: Researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and elemental analysis to confirm the structure and purity of 2,4-bis(trimethylsilyl)-5-fluorouracil and its derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



